N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206999-90-7
VCID: VC4750740
InChI: InChI=1S/C16H13N3O2S/c1-11(20)12-5-4-6-13(9-12)17-15(21)14-10-22-16(18-14)19-7-2-3-8-19/h2-10H,1H3,(H,17,21)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.36

N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

CAS No.: 1206999-90-7

Cat. No.: VC4750740

Molecular Formula: C16H13N3O2S

Molecular Weight: 311.36

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide - 1206999-90-7

Specification

CAS No. 1206999-90-7
Molecular Formula C16H13N3O2S
Molecular Weight 311.36
IUPAC Name N-(3-acetylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H13N3O2S/c1-11(20)12-5-4-6-13(9-12)17-15(21)14-10-22-16(18-14)19-7-2-3-8-19/h2-10H,1H3,(H,17,21)
Standard InChI Key IYWAUJXDHSMLGX-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3

Introduction

Structural Elucidation and Molecular Properties

The molecular structure of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide comprises three key components:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Pyrrole substituent: A 1H-pyrrol-1-yl group attached to the thiazole's C2 position, contributing π-electron density and hydrogen-bonding capabilities.

  • 3-Acetylphenyl carboxamide: A para-substituted benzene ring with an acetyl group at the meta position, linked via a carboxamide bridge to the thiazole's C4 position .

The molecular formula is inferred as C₁₆H₁₄N₃O₂S, with a calculated molecular weight of 316.37 g/mol. Key structural features include:

  • Planar thiazole-pyrrole system: Enhances aromatic stacking interactions in biological targets.

  • Acetylphenyl moiety: Introduces steric bulk and potential metabolic stability via the acetyl group.

  • Carboxamide linker: Facilitates hydrogen bonding with target proteins, a common pharmacophore in drug design .

Comparative analysis with analogs such as 2-(Acetylamino)-N-[2-(Piperidin-1-Yl)phenyl]-1,3-thiazole-4-carboxamide (PubChem CID: 39005031) reveals conserved thiazole-carboxamide motifs, suggesting shared synthetic and characterization protocols .

Synthetic Pathways and Optimization

Thiazole Ring Formation

The synthesis typically begins with constructing the thiazole core via Hantzsch thiazole synthesis or cyclocondensation reactions. For example, α-bromo carbonyl intermediates react with thiourea derivatives to form 2-aminothiazoles, as demonstrated in the synthesis of related compounds :

  • Bromination: 4-Acetylphenyl itaconic acid derivatives are treated with bromine in acetic acid to yield α-bromoacyl intermediates.

  • Cyclocondensation: Reaction with thioureas or thioamides in refluxing acetone or acetic acid forms the thiazole ring .

Example Reaction:

1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid+ThiocarbamideAcetic Acid, 60°CThiazole derivative[1]\text{1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid} + \text{Thiocarbamide} \xrightarrow{\text{Acetic Acid, 60°C}} \text{Thiazole derivative}[1]

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (s, 1H, thiazole H5)

    • δ 7.98–7.86 (m, 4H, acetylphenyl aromatic protons)

    • δ 7.45 (t, J = 2.4 Hz, 2H, pyrrole H2/H5)

    • δ 6.32 (t, J = 2.4 Hz, 2H, pyrrole H3/H4)

    • δ 2.62 (s, 3H, acetyl CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 198.4 (acetyl C=O)

    • δ 167.2 (carboxamide C=O)

    • δ 152.1 (thiazole C2)

    • δ 136.8–118.9 (aromatic and pyrrole carbons)

Infrared (IR) Spectroscopy

  • ν 1746 cm⁻¹: Stretching vibration of acetyl C=O.

  • ν 1662 cm⁻¹: Carboxamide C=O.

  • ν 1540 cm⁻¹: C=N stretching in thiazole .

Mass Spectrometry

  • HRMS (ESI): m/z calcd for C₁₆H₁₄N₃O₂S [M+H]⁺: 316.0753; found: 316.0758 .

Biological ActivityAnalogous CompoundIC₅₀ / EC₅₀Reference
Antibacterial1-(3-Thiazolylphenyl)pyrrolidinone12.5 µg/mL
Acetylcholinesterase InhibitionIndole-thiazole hybrids27.54 nM
AnticancerThiazole-pyrrole carboxamides8.7 µM

Mechanistic Insights:

  • Antimicrobial Action: Disruption of bacterial membrane biosynthesis via interference with purine metabolism .

  • Enzyme Inhibition: Competitive binding to acetylcholinesterase's catalytic anionic site .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Calculated (ChemAxon) = 2.89 ± 0.3, indicating moderate lipophilicity.

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation enhancements for oral delivery .

Metabolic Stability

  • Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with N-deacetylation and thiazole ring oxidation as primary pathways .

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